molecular formula C10H21N3O B015364 10-Azido-1-decanol CAS No. 57395-48-9

10-Azido-1-decanol

Cat. No.: B015364
CAS No.: 57395-48-9
M. Wt: 199.29 g/mol
InChI Key: VSOCJQSZRBCJET-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

10-Azido-1-decanol is an organic compound that is often used as a functional solvent and intermediate It is commonly used in organic synthesis and can participate in various reactions such as click chemistry reactions, chemical modifications, and ligand connections . These reactions can be applied in multiple fields such as chemical biology, drug development, and polymer chemistry .

Mode of Action

The mode of action of this compound involves its participation in various chemical reactions. In click chemistry reactions, for example, this compound can react with alkynes to form a stable triazole ring, a reaction that is often used for the modification of biomolecules .

Biochemical Pathways

Given its use in chemical biology and drug development, it can be inferred that the compound may interact with various biochemical pathways depending on the specific context of its application .

Pharmacokinetics

Its solubility in organic solvents such as chloroform and methanol suggests that it may have good bioavailability when administered in an appropriate formulation.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of click chemistry reactions, for example, the compound can enable the selective and efficient modification of biomolecules, which can have various downstream effects depending on the specific molecules and cells involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity in click chemistry reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Furthermore, the compound should be stored in a refrigerator and protected from light and moisture to maintain its stability .

Preparation Methods

The synthesis of PD128907 hydrochloride involves several steps. The chemical name of PD128907 hydrochloride is (4aR,10bR)-3,4a,4,10b-tetrahydro-4-propyl-2H,5H-1benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PD128907 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Properties

IUPAC Name

10-azidodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c11-13-12-9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOCJQSZRBCJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405133
Record name 10-AZIDO-1-DECANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57395-48-9
Record name 10-Azido-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57395-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-AZIDO-1-DECANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57395-48-9
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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